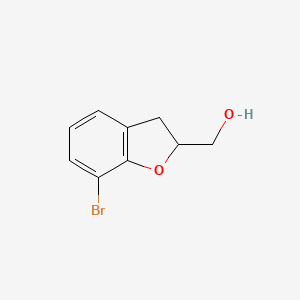
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a chemical compound with the CAS Number: 852110-51-1 . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C .
Scientific Research Applications
Environmental Health and Toxicology
Research on brominated compounds, including dibenzo-p-dioxins and dibenzofurans, highlights their occurrence as contaminants in brominated flame retardants and their production during the combustion of these chemicals. These compounds share biological effects similar to chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activity, and causing wasting and thymic atrophy in mammals. They are absorbed, stored in the liver and adipose tissue, and eliminated via biliary excretion. Brominated compounds, like their chlorinated congeners, have the potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Analytical Chemistry and Industrial Applications
The application of methanol in chemical synthesis, such as methanol synthesis catalysts and mechanisms, highlights its utility as a basic chemical manufactured in large quantities for various industrial applications. Methanol serves as a clean-burning fuel with versatile applications, underscoring its importance in sustainability efforts and as a potential peaking fuel in power stations (Cybulski, 1994).
Fuel Technology and Emissions
Studies on methanol as a fuel for internal combustion engines demonstrate its potential as an oxygenated fuel that could replace conventional fuels, such as diesel and gasoline, in spark ignition engines. Methanol’s higher latent heat of vaporization can lead to lower peak in-cylinder pressure and reduced NOx emissions, although it may also affect thermal efficiency and increase hydrocarbon and carbon monoxide emissions. These findings are crucial for developing cleaner, more efficient automotive fuels and understanding the combustion characteristics of methanol and methanol-blended fuels (Pandey, 2022).
Safety and Hazards
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, leading to a wide array of downstream effects .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities .
properties
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
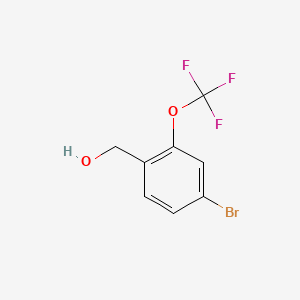
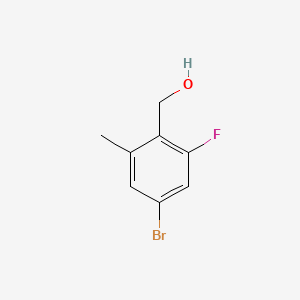
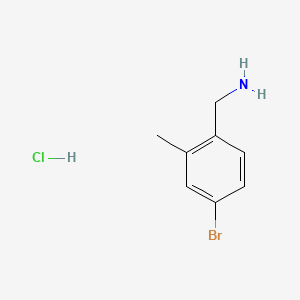

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

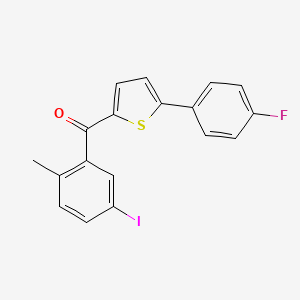

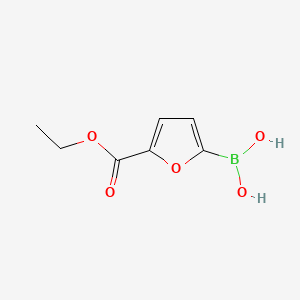


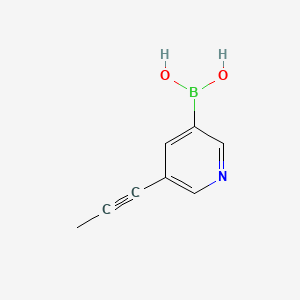
![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)